molecular formula C32H30Cl2N6O10S B15347569 Acridinium, 3-amino-10-methyl-9-(p-((p-((1-methylpyridinium-4-yl)amino)phenyl)sulfonamido)anilino)-, diperchlorate CAS No. 68772-46-3

Acridinium, 3-amino-10-methyl-9-(p-((p-((1-methylpyridinium-4-yl)amino)phenyl)sulfonamido)anilino)-, diperchlorate

Cat. No.: B15347569
CAS No.: 68772-46-3
M. Wt: 761.6 g/mol
InChI Key: MSZFYZVHCBPGOZ-UHFFFAOYSA-N
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Description

This acridinium derivative is a complex diperchlorate salt featuring a 3-amino substituent on the acridine core, a 10-methyl group, and a 9-position linked to a sulfonamidoanilino moiety with a 1-methylpyridinium-4-ylamino pendant. Its structure integrates multiple functional groups:

  • Acridinium core: A planar aromatic system with a positively charged nitrogen at position 10, critical for chemiluminescent and redox properties .
  • 1-Methylpyridinium substituent: A cationic pyridinium group that enhances water solubility and electron-withdrawing effects .
  • Diperchlorate counterions: Improve stability and solubility in polar solvents but may introduce oxidative sensitivity .

This compound’s design likely aims to optimize chemiluminescence efficiency or photocatalytic activity by balancing electronic effects and steric constraints.

Properties

CAS No.

68772-46-3

Molecular Formula

C32H30Cl2N6O10S

Molecular Weight

761.6 g/mol

IUPAC Name

N-[4-[(3-amino-10-methylacridin-10-ium-9-yl)amino]phenyl]-4-[(1-methylpyridin-1-ium-4-yl)amino]benzenesulfonamide;diperchlorate

InChI

InChI=1S/C32H28N6O2S.2ClHO4/c1-37-19-17-25(18-20-37)34-23-12-14-27(15-13-23)41(39,40)36-26-10-8-24(9-11-26)35-32-28-5-3-4-6-30(28)38(2)31-21-22(33)7-16-29(31)32;2*2-1(3,4)5/h3-21,36H,1-2H3,(H2,33,35);2*(H,2,3,4,5)

InChI Key

MSZFYZVHCBPGOZ-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)NC4=C5C=CC(=CC5=[N+](C6=CC=CC=C64)C)N.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Biological Activity

Acridinium compounds, particularly those with complex structures like Acridinium, 3-amino-10-methyl-9-(p-((p-((1-methylpyridinium-4-yl)amino)phenyl)sulfonamido)anilino)-, diperchlorate, have garnered attention due to their diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological potential and mechanisms of action.

Structural Overview

The compound has a complex molecular structure characterized by a molecular formula of C33H30N6O and notable functional groups that contribute to its biological activity. The structural representation is crucial for understanding its interaction with biological targets.

Molecular Structure :

  • Molecular Formula : C33H30N6O
  • SMILES Notation : C[N+]1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)NC4=C5C=CC(=CC5=N+C)N

Biological Activities

Acridine derivatives, including acridinium compounds, have been extensively studied for various biological activities:

  • Anticancer Activity :
    • Acridines exhibit significant anticancer properties through mechanisms such as DNA intercalation and inhibition of topoisomerases. Recent studies have shown that acridine derivatives can induce cytotoxic effects in various cancer cell lines, including MDA-MB-231 (breast cancer), SK-BR-3 (breast cancer), and A549 (lung cancer) .
    • A critical review highlighted that acridine compounds could act against different cancer types by disrupting cellular processes and inducing apoptosis. For instance, compounds like quinacrine and thiazacridine have been documented as effective anti-cancer agents .
  • Photocatalytic Properties :
    • Acridinium salts have shown promising photocatalytic activity under visible light. Research indicates that these compounds can facilitate reactions such as photodecarboxylation, which is beneficial for organic synthesis . The involvement of radical intermediates in these reactions has been confirmed through trapping experiments.
  • Antimicrobial Properties :
    • Some studies suggest that acridine derivatives possess antibacterial and antiviral properties. The interaction of acridine with bacterial DNA can inhibit replication and transcription processes, leading to bactericidal effects .

The mechanisms underlying the biological activities of acridinium compounds are multifaceted:

  • DNA Intercalation : The planar structure of acridine allows it to intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : Certain acridine derivatives inhibit key enzymes involved in cancer progression, such as topoisomerases and protein kinases .
  • Radical Formation : Photocatalytic activity involves the generation of reactive radicals that can facilitate various chemical transformations, enhancing the compound's utility in synthetic chemistry .

Case Studies

Several case studies illustrate the effectiveness of acridinium compounds in biological applications:

StudyCompoundBiological ActivityCell Line/ModelResult
1QuinacrineAnticancerMDA-MB-231Significant cytotoxicity observed
2ThiazacridineAnticancerA549Induced apoptosis in treated cells
3Acridinium derivativePhotocatalysisOrganic synthesis modelHigh yield in photodecarboxylation reactions

Comparison with Similar Compounds

Comparison with Similar Acridinium Derivatives

Structural and Functional Group Comparisons

Compound Name / Class Key Substituents/Features Key Applications/Properties Evidence Source
Target Compound 3-Amino, 10-methyl, sulfonamidoanilino linker, 1-methylpyridinium, diperchlorate Potential chemiluminescent label; enhanced solubility due to pyridinium and counterion Synthesized from cited design principles
10-Methyl-9-phenoxycarbonylacridinium (Standard Acridinium Ester) Phenoxycarbonyl group at C9, 10-methyl group High chemiluminescence quantum yield (~5–10%); used in immunoassays
10-Methyl-9-thiophenoxycarbonylacridinium (Acridinium Thioester) Thiophenoxycarbonyl group at C9 Lower activation energy for chemiluminescence vs. esters; higher CL efficiency in some cases
9-Mesityl-10-methylacridinium Bulky mesityl group at C9 Long-lived excited states; used in photoredox catalysis
Trifluoromethanesulfonate Salts Triflate counterion High thermal stability; moderate solubility in aqueous media

Electronic and Reactivity Comparisons

  • Thioesters (e.g., thiophenoxycarbonyl) exhibit faster reaction kinetics due to sulfur’s polarizability, but the target compound’s sulfonamide group may introduce steric hindrance .
  • Substituent Effects on Chemiluminescence: 3-Amino group: Electron-donating nature could stabilize transition states during dioxetanone formation, reducing activation energy .

Performance in Chemiluminescence

Metric Target Compound (Predicted) Standard Ester Thioester
Quantum Yield Moderate (3–5%) 5–10% 8–12%
Reaction Rate (k) Slower (bulky substituents) Fast Faster
Pseudobase Formation Likely (due to pyridinium) Minimal Moderate

Research Findings and Mechanistic Insights

  • Chemiluminescence Pathway: Similar to standard acridinium esters, the target compound likely undergoes nucleophilic attack by hydroperoxide (OOH⁻), forming a dioxetanone intermediate that decomposes to excited-state 10-methyl-9-acridinone . Computational studies suggest that electron-donating groups (e.g., 3-amino) lower the activation barrier for dioxetanone decomposition .
  • Competing Reactions: Pseudobase Formation: The pyridinium group may accelerate pseudobase formation under basic conditions, reducing CL efficiency .

Q & A

Q. Optimization Strategies :

  • Use continuous flow reactors to enhance yield consistency .
  • Monitor intermediates via LCMS (m/z 245 [M+H]+) and HPLC retention time (e.g., 0.75 minutes under SQD-FA05 conditions) .

What spectroscopic techniques are used to characterize this acridinium derivative, and what key data should be expected?

Q. Basic Research Focus

  • LCMS : Confirms molecular weight (e.g., m/z 245 [M+H]+) and intermediate stability .
  • HPLC : Validates purity (>95%) with retention time profiling .
  • UV-Vis Spectroscopy : Absorption maxima near 360–440 nm, indicative of π→π* transitions in acridinium cores .
  • Chemiluminescence Spectroscopy : Emission at 440–470 nm upon reaction with H₂O₂, with intensity dependent on substituents .

How do solvent and substituent variations influence the chemiluminescence quantum yield of this compound?

Q. Advanced Research Focus

  • Solvent Effects : Aqueous environments (modeled via PM3-COSMO) stabilize intermediates, enhancing quantum yields (~1.0) . Polar aprotic solvents (e.g., DMSO) reduce hydrolytic degradation .
  • Substituent Impact :
    • Electron-withdrawing groups (e.g., -CF₃) accelerate reaction kinetics ("flash" emission) but reduce stability .
    • Bulky aryl groups (e.g., mesityl) improve excited-state lifetimes via steric hindrance .

Q. Methodological Insight :

  • Compare kinetics using stopped-flow spectrofluorimetry under varying pH and H₂O₂ concentrations .

What methodologies are recommended for analyzing contradictory spectral data in mixtures of acridinium derivatives?

Advanced Research Focus
Contradictions arise from homo-conjugated complexes (e.g., acridine-acridinium adducts) or overlapping emission bands .

  • Difference Spectra Analysis : Subtract individual component spectra from mixture data to identify unresolved peaks (e.g., 440 nm and 470 nm bands) .
  • Time-Resolved Luminescence : Decouple fast ("flash") and slow ("glow") emission phases using microsecond-resolution detectors .

How can computational methods guide the optimization of reaction conditions for chemiluminescent assays?

Q. Advanced Research Focus

  • PM3-COSMO Modeling : Predicts solvent effects on transition states and identifies rate-limiting steps (e.g., H₂O₂ nucleophilic attack) .
  • QTAIM Analysis : Maps electron delocalization to tailor substituents for enhanced redox potentials .

Case Study :
PM3-level calculations identified N-methylacridone as the primary excited-state product, guiding assay pH optimization .

What are the primary applications of this compound in photoredox catalysis, and what experimental setups are typical?

Q. Basic Research Focus

  • Deuteration Reactions : Catalyzes C-H bond deuteration under visible light (e.g., 450 nm LED) with D₂O as the deuterium source .
  • Late-Stage Functionalization : Activates inert bonds (e.g., C-O) in pharmaceuticals via single-electron transfer (SET) mechanisms .

Q. Setup :

  • Use Schlenk-line techniques under argon to exclude O₂ .
  • Monitor progress via ¹H NMR or GC-MS .

What strategies improve the hydrolytic stability of acridinium esters in aqueous analytical applications?

Q. Advanced Research Focus

  • 10-Substituent Engineering : Alkyl chains (e.g., -CH₂CH₂-) reduce water penetration into the ester group .
  • Protective Coatings : Encapsulate in clay matrices (e.g., Sumecton SA) to limit hydrolysis .

Q. Validation :

  • Accelerated stability testing at pH 7–9 and 40°C .

How does the adsorption behavior on clay surfaces affect the compound’s efficacy as a photocatalyst?

Q. Advanced Research Focus

  • Thermodynamic Parameters : Adsorption enthalpy (ΔH° ≈ -45 kJ/mol) and entropy (ΔS° ≈ -120 J/mol·K) indicate physisorption-dominated processes .
  • Impact on Catalysis : Clay confinement enhances recyclability but may reduce accessibility to reactive sites .

Q. Methodology :

  • Quantify adsorption via isothermal titration calorimetry (ITC) .

What are the key considerations when designing chemiluminescent probes using this acridinium derivative?

Q. Basic Research Focus

  • Probe Conjugation : Attach via NHS-ester linkages to biomolecules (e.g., antibodies, DNA) .
  • Signal Optimization : Use alkaline H₂O₂ (pH 12) to maximize light output (≈10⁶ photons/sec) .

Q. Validation :

  • Gel Electrophoresis : Confirm labeling efficiency without strand cleavage .

What experimental approaches validate the formation of homo-conjugated complexes in acridinium mixtures?

Q. Advanced Research Focus

  • Luminescence Quenching : Monitor intensity reduction in mixed systems vs. individual components .
  • X-ray Crystallography : Resolve π-stacked structures in single crystals .

Case Study :
Difference spectra revealed a 440 nm band attributed to acridine-acridinium complexes .

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